molecular formula C7H5F3N4 B13118544 2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B13118544
M. Wt: 202.14 g/mol
InChI Key: OOCTVFPQTZDUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,1-f][1,2,4]triazin-4-one derivatives, while substitution reactions can produce various substituted pyrrolo[2,1-f][1,2,4]triazines .

Scientific Research Applications

2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological applications compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C7H5F3N4

Molecular Weight

202.14 g/mol

IUPAC Name

2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)6-12-5(11)4-2-1-3-14(4)13-6/h1-3H,(H2,11,12,13)

InChI Key

OOCTVFPQTZDUID-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=NC(=N2)C(F)(F)F)N

Origin of Product

United States

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